molecular formula C47H76O2 B163425 Cholesteryl arachidonate CAS No. 604-34-2

Cholesteryl arachidonate

Cat. No. B163425
CAS RN: 604-34-2
M. Wt: 673.1 g/mol
InChI Key: IMXSFYNMSOULQS-BEDFLICRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholesteryl arachidonate is a cholesterol ester found in plasma and the adrenal gland . It is a component of low-density lipoprotein (LDL) and oxidation of the arachidonate moiety contributes to macrophage activation and foam cell formation in atherosclerosis .


Synthesis Analysis

Cholesteryl arachidonate is synthesized by the ester interchange method, starting with cholesteryl acetate and the methyl esters of the fatty acids using sodium ethylate as a catalyst .


Molecular Structure Analysis

The molecular formula of Cholesteryl arachidonate is C47H76O2. It has an average mass of 673.105 Da and a monoisotopic mass of 672.584534 Da . The infrared spectrum of cholesteryl arachidonate showed minor variations from the unsaturated esters of the CIS acids .


Chemical Reactions Analysis

Cholesteryl arachidonate undergoes hydrolysis to release arachidonic acid during ACTH-stimulated prostaglandin synthesis in rat adrenocortical cells . It is also oxidized to more complex products, like BEP-CE .


Physical And Chemical Properties Analysis

Cholesteryl arachidonate is a neat oil . The infrared spectrum of cholesteryl arachidonate showed minor variations from the unsaturated esters of the CIS acids .

Scientific Research Applications

Application in Cancer Research

Specific Scientific Field

Cancer Research

Summary of the Application

Cholesteryl arachidonate plays a significant role in cancer progression, particularly in cancer metastasis . It is the dominant substrate rapidly hydrolyzed by Lipase A (LIPA), a potential regulator of cholesteryl ester (CE) hydrolysis in cancer progression .

Methods of Application or Experimental Procedures

A pan-cancer bioinformatic analysis was conducted to assess CE hydrolases in cancer development . Immunohistochemistry staining validated the expression of LIPA in cancer tissues . Multimodal stimulated Raman scattering (SRS) microscopies were deployed to quantify and profile intracellular lipid droplets . CE species were profiled using chromatography with tandem mass spectrometry . In vitro assays and an in vivo lymph node metastatic mouse model were employed to explore the biological functions of LIPA in cancer .

Results or Outcomes

Inhibition of LIPA-related lipophagy led to abnormal accumulation of CE-rich lipid droplets . Inhibition of LIPA effectively suppressed cancer metastasis both in vitro and in vivo . Mechanistically, LIPA inhibition suppressed NF-κB signaling, while NF-κB members positively regulated LIPA expression .

Application in Cardiovascular Disease Research

Specific Scientific Field

Cardiovascular Disease Research

Summary of the Application

Oxidation products of cholesteryl arachidonate and cholesteryl linoleate have been found in elevated levels in the plasma of patients with myocardial infarction . These oxidized cholesteryl esters (OxCEs) exhibit various, context-dependent biological activities .

Methods of Application or Experimental Procedures

A targeted lipidomic approach was used to quantify multiple classes of OxCE . This involved the use of mass spectrometry and the development of new anti-OxCE antibodies .

Results or Outcomes

Significant elevation of multiple oxidation products of cholesteryl arachidonate and cholesteryl linoleate was observed in the plasma of patients with myocardial infarction compared to that of control and other cardiovascular disease patients .

Safety And Hazards

Cholesteryl arachidonate should be handled with appropriate safety measures. It is recommended to use NIOSH approved respiratory equipment, safety glasses, and compatible chemical-resistant gloves when handling this compound .

Future Directions

The complex repertoire of oxidized CE (OxCE) products exhibit various, context-dependent biological activities . Technological advances in mass spectrometry and the development of new anti-OxCE antibodies make it possible to validate the presence and quantify the levels of OxCEs in human atherosclerotic lesions and plasma . This suggests that measuring OxCE levels in plasma could be a novel biomarker assay to evaluate the risk of developing cardiovascular disease and the efficacy of treatment .

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h11-12,14-15,17-18,20-21,28,37-38,40-44H,7-10,13,16,19,22-27,29-36H2,1-6H3/b12-11-,15-14-,18-17-,21-20-/t38-,40+,41+,42-,43+,44+,46+,47-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXSFYNMSOULQS-BEDFLICRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H76O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701313431
Record name Cholesteryl arachidonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

673.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesteryl arachidonate

CAS RN

604-34-2
Record name Cholesteryl arachidonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=604-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesteryl arachidonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholesteryl arachidonate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USB7VS82GH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cholesteryl arachidonate
Reactant of Route 2
Reactant of Route 2
Cholesteryl arachidonate
Reactant of Route 3
Reactant of Route 3
Cholesteryl arachidonate
Reactant of Route 4
Reactant of Route 4
Cholesteryl arachidonate
Reactant of Route 5
Cholesteryl arachidonate
Reactant of Route 6
Cholesteryl arachidonate

Citations

For This Compound
957
Citations
TQ Do, S Moshkani, P Castillo, S Anunta… - The Journal of …, 2008 - journals.aai.org
… , cholesteryl linoleate, and cholesteryl arachidonate. Normal human bronchioepithelial cell … formulations of cholesteryl linoleate and cholesteryl arachidonate were active against P. …
Number of citations: 100 journals.aai.org
H Yin, CM Havrilla, JD Morrow… - Journal of the American …, 2002 - ACS Publications
… Autoxidation of cholesteryl arachidonate in the presence of … leads to six hydroperoxides of cholesteryl arachidonate: Ch-5-… hydroperoxides of cholesteryl arachidonate can be separated …
Number of citations: 85 pubs.acs.org
BJ Holub, A Kuksis - Canadian Journal of Biochemistry, 1971 - cdnsciencepub.com
… and cholesteryl arachidonate in the shown that the hepatic aachidonoyllecithins we hope that these results would provide evidence formed in viva largely via acylation of lysolecithin of …
Number of citations: 22 cdnsciencepub.com
V Mahadevan, WO Lundberg - Journal of Lipid Research, 1962 - ASBMB
… Cholesteryl arachidonate waa … cholesteryl arachidonate showed minor variations from the unsaturated esters of the CIS acids. However, the infrared spectra of cholesteryl arachidonate …
Number of citations: 80 www.jlr.org
H Yin, NA Porter - Analytical biochemistry, 2003 - Elsevier
… products of cholesteryl arachidonate have been … of cholesteryl arachidonate. With knowledge of the structure of many of these oxidation products formed from cholesteryl arachidonate, …
Number of citations: 41 www.sciencedirect.com
S Bresson, M El Marssi, B Khelifa - Vibrational spectroscopy, 2004 - Elsevier
… and knowing that the cholesteryl arachidonate possesses four CC double bonds in the alkyl chain, we show the Raman spectra of the cholesteryl arachidonate in isotropic liquid …
Number of citations: 15 www.sciencedirect.com
JM Smaby, HL Brockman - Biochemistry, 1981 - ACS Publications
… In contrast to other cis-unsaturated esters, cholesteryl arachidonate formed a mixed monolayer phase with miscibility … The absence of double-layer formation and high …
Number of citations: 22 pubs.acs.org
RD Shamburek, LA Zech, PS Cooper… - American Journal …, 1996 - journals.physiology.org
… In the rat, SAPC may be the substrate preferred by LCAT (9, 26); cholesteryl arachidonate … We speculate that cholesteryl arachidonate is crucial for selective uptake from HDL, a …
Number of citations: 20 journals.physiology.org
RE Morton - Journal of Lipid Research, 1988 - Elsevier
… linoleate greater than cholesteryl arachidonate greater than … cholesteryl linoleate > cholesteryl arachidonate > cholesteryl … (C18:2), and cholesteryl arachidonate (C20:4) were obtained …
Number of citations: 179 www.sciencedirect.com
JP Van Biervliet, N Vinaimont, R Vercaemst… - The Journal of …, 1992 - Elsevier
… cholesteryl arachidonate declined significantly during the study period. Percent cholesteryl arachidonate … group on day 30 and with cholesteryl-arachidonate levels in all groups except F …
Number of citations: 40 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.